REACTION_CXSMILES
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C1(C[O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[O:15][C:16]([F:21])([F:20])[CH:17]([F:19])[F:18])C=CC=CC=1.[H][H]>CO.[Pd]>[F:20][C:16]([F:21])([O:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[OH:8])[CH:17]([F:18])[F:19]
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Name
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1-(phenylmethoxy)-2-(1,1,2,2-tetrafluoroethoxy)benzene
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Quantity
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58.6 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)COC1=C(C=CC=C1)OC(C(F)F)(F)F
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CO
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Name
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|
Quantity
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1 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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added
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Type
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FILTRATION
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Details
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The reaction mixture was filtered
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Type
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CUSTOM
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Details
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to remove catalyst
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Type
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CONCENTRATION
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Details
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the filtrate concentrated under reduced pressure
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Type
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CUSTOM
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Details
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to give an oil, which
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Type
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DISTILLATION
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Details
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The oil was distilled
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Name
|
|
Type
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product
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Smiles
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FC(C(F)F)(OC1=C(C=CC=C1)O)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |